(2S,4S)-4-Methoxypyrrolidine-2-carboxamide
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Overview
Description
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Methoxypyrrolidine-2-carboxamide
- (2S,4S)-4-Fluoropyrrolidine-2-carboxamide
- (2S,4S)-4-Hydroxypyrrolidine-2-carboxamide
Uniqueness
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S,4S)-4-methoxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-10-4-2-5(6(7)9)8-3-4/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5-/m0/s1 |
InChI Key |
ITNIYAZQMKVHLI-WHFBIAKZSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)N |
Canonical SMILES |
COC1CC(NC1)C(=O)N |
Origin of Product |
United States |
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